5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

Catalog No.
S543334
CAS No.
909089-13-0
M.F
C14H14N4O3
M. Wt
286.29 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazo...

CAS Number

909089-13-0

Product Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

IUPAC Name

5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide

Molecular Formula

C14H14N4O3

Molecular Weight

286.29 g/mol

InChI

InChI=1S/C14H14N4O3/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-13(21-17-11)12-3-1-8-20-12/h1,3,5,7-10H,2,4,6H2,(H,16,19)

InChI Key

PQXINDBPUDNMPE-UHFFFAOYSA-N

SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3

Solubility

Soluble in DMSO

Synonyms

5-furan-2-yl-isoxazole-3-carboxylic acid (3-imidazol-1-yl-propyl)amide, 5-furan-2yl-isoxazole-3-carboxylic acid (3-imidazol-1yl-propyl)-amide, SKL2001

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3

Description

The exact mass of the compound 5-(furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide is 286.1066 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Isoxazoles - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Wnt Pathway Activation

5-(Furan-2-yl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide, also known as SKL2001 or Wnt Agonist II, is a small molecule activator of the Wnt signaling pathway []. The Wnt pathway plays a crucial role in various developmental processes and cellular functions []. SKL2001 can activate the pathway by stabilizing the β-catenin protein, a key component of the Wnt signaling cascade []. This activation has been studied in cell culture and animal models to understand its potential impact on different biological processes.

Areas of Investigation

Current research on SKL2001 is focused on several areas, including:

  • Stem Cell Biology: Wnt signaling is essential for stem cell self-renewal and differentiation []. Studies are investigating the use of SKL2001 to manipulate stem cell behavior for regenerative medicine applications.
  • Bone Formation: Wnt signaling plays a critical role in bone development and homeostasis []. Research is exploring the potential of SKL2001 to promote bone formation for treatment of bone-related diseases such as osteoporosis.
  • Neurodegenerative Diseases: Wnt signaling is implicated in the development and function of the nervous system []. Studies are investigating whether SKL2001 can be used to promote neuroprotection or enhance neuronal regeneration in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

0.8

Exact Mass

286.1066

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Jie Z, Shen S, Zhao X, Xu W, Zhang X, Huang B, Tang P, Qin A, Fan S, Xie Z. Activating β-catenin/Pax6 axis negatively regulates osteoclastogenesis by selectively inhibiting phosphorylation of p38/MAPK. FASEB J. 2018 Dec 7:fj201801977R. doi: 10.1096/fj.201801977R. [Epub ahead of print] PubMed PMID: 30526042.
2: Huang HL, Tang GD, Liang ZH, Qin MB, Wang XM, Chang RJ, Qin HP. Role of Wnt/β-catenin pathway agonist SKL2001 in Caerulein-induced acute pancreatitis. Can J Physiol Pharmacol. 2018 Oct 16:1-8. doi: 10.1139/cjpp-2018-0226. [Epub ahead of print] PubMed PMID: 30326193.
3: Guo C, Wang X, Chen LP, Li M, Li M, Hu YH, Ding WH, Wang X. Long non-coding RNA MALAT1 regulates ovarian cancer cell proliferation, migration and apoptosis through Wnt/β-catenin signaling pathway. Eur Rev Med Pharmacol Sci. 2018 Jun;22(12):3703-3712. doi: 10.26355/eurrev_201806_15249. PubMed PMID: 29949143.
4: Ohashi W, Yamamine N, Imura J, Hattori Y. SKL2001 suppresses colon cancer spheroid growth through regulation of the E-cadherin/β-Catenin complex. Biochem Biophys Res Commun. 2017 Nov 25;493(3):1342-1348. doi: 10.1016/j.bbrc.2017.09.161. Epub 2017 Sep 29. PubMed PMID: 28970068.
5: Li G, Liu J, Wang Y, Yang K, Zhao M, Xiao Y, Wen X, Liu L. LNGFR targets the Wnt/β-catenin pathway and promotes the osteogenic differentiation in rat ectomesenchymal stem cells. Sci Rep. 2017 Sep 8;7(1):11021. doi: 10.1038/s41598-017-11555-9. PubMed PMID: 28887537; PubMed Central PMCID: PMC5591262.
6: Narcisi R, Arikan OH, Lehmann J, Ten Berge D, van Osch GJ. Differential Effects of Small Molecule WNT Agonists on the Multilineage Differentiation Capacity of Human Mesenchymal Stem Cells. Tissue Eng Part A. 2016 Nov;22(21-22):1264-1273. Epub 2016 Oct 17. PubMed PMID: 27633010.
7: DiRenzo DM, Chaudhary MA, Shi X, Franco SR, Zent J, Wang K, Guo LW, Kent KC. A crosstalk between TGF-β/Smad3 and Wnt/β-catenin pathways promotes vascular smooth muscle cell proliferation. Cell Signal. 2016 May;28(5):498-505. doi: 10.1016/j.cellsig.2016.02.011. Epub 2016 Feb 19. PubMed PMID: 26912210; PubMed Central PMCID: PMC4788971.
8: Gwak J, Hwang SG, Park HS, Choi SR, Park SH, Kim H, Ha NC, Bae SJ, Han JK, Kim DE, Cho JW, Oh S. Small molecule-based disruption of the Axin/β-catenin protein complex regulates mesenchymal stem cell differentiation. Cell Res. 2012 Jan;22(1):237-47. doi: 10.1038/cr.2011.127. Epub 2011 Aug 9. PubMed PMID: 21826110; PubMed Central PMCID: PMC3351914.

Explore Compound Types